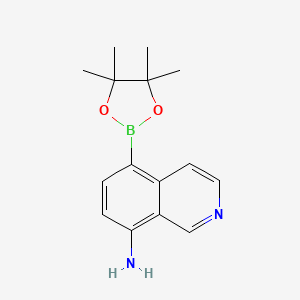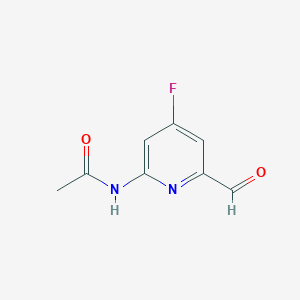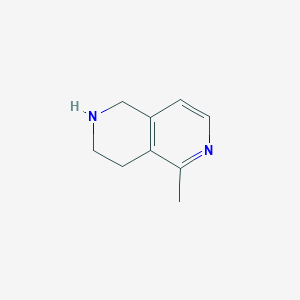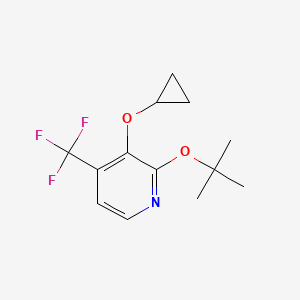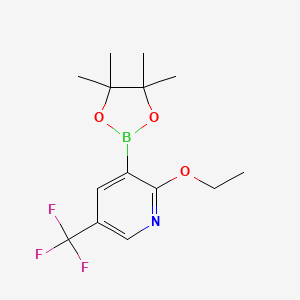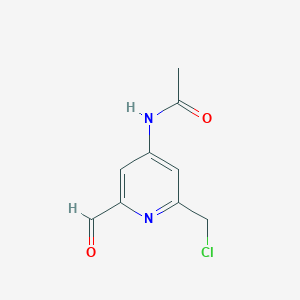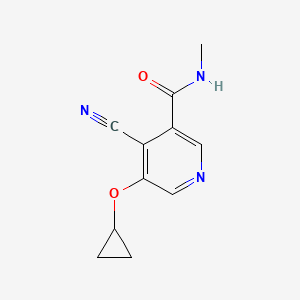
4-Cyano-5-cyclopropoxy-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound contains a total of 27 atoms, including 11 hydrogen atoms, 11 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms . It is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a nicotinamide moiety.
Preparation Methods
The synthesis of 4-Cyano-5-cyclopropoxy-N-methylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The synthetic route may include the following steps:
Formation of the Nicotinamide Core: This step involves the synthesis of the nicotinamide ring, which can be achieved through various methods, including cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using appropriate reagents.
Addition of the Cyclopropoxy Group: The cyclopropoxy group can be added through etherification reactions, where a cyclopropyl alcohol reacts with the nicotinamide core.
Methylation: The final step involves the methylation of the amide nitrogen to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
4-Cyano-5-cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The cyano and cyclopropoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-5-cyclopropoxy-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-Cyano-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Cyano-5-cyclopropoxy-N-methylnicotinamide can be compared with other similar compounds, such as:
4-Cyano-5-cyclopropoxy-N-ethyl-nicotinamide: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
4-Cyano-5-cyclopropoxy-N-methylpyridine: This compound lacks the amide functionality, which may influence its chemical properties and applications.
5-Cyano-4-cyclopropoxy-N-methylbenzamide:
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-cyano-5-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-13-11(15)9-5-14-6-10(8(9)4-12)16-7-2-3-7/h5-7H,2-3H2,1H3,(H,13,15) |
InChI Key |
RFUVXUAEGUHXQW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


